molecular formula C9H10N4O B14882426 (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14882426
M. Wt: 190.20 g/mol
InChI Key: IROIZPNETIJCKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic compound that features a pyridine ring attached to an oxadiazole ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-4-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine groups.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated for its ability to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(Pyridin-2-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine
  • (5-(Pyridin-4-ylmethyl)-1,2,4-thiadiazol-3-yl)methanamine

Uniqueness

(5-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to its specific substitution pattern and the presence of both pyridine and oxadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

[5-(pyridin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C9H10N4O/c10-6-8-12-9(14-13-8)5-7-1-3-11-4-2-7/h1-4H,5-6,10H2

InChI Key

IROIZPNETIJCKV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC2=NC(=NO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.